Unsubstituted Isoxazolidin-3-one as an Inactive Aldose Reductase Inhibitor Scaffold
In a study evaluating phenylsulfonamide derivatives as aldose reductase inhibitors (ARIs), the derivative containing the unsubstituted isoxazolidin-3-one moiety did not exhibit appreciable activity [1]. This provides a crucial baseline, indicating the core structure itself is inactive and requires specific substitution for target engagement. This contrasts with active compounds in the same study that showed submicromolar activity [1].
| Evidence Dimension | Aldose Reductase Inhibitory Activity |
|---|---|
| Target Compound Data | IC50: Did not exhibit appreciable ARI activity |
| Comparator Or Baseline | Compound 4c (phenylsulfonamidodifluorophenol derivative) from the same study: IC50 < 1 μM |
| Quantified Difference | Qualitative difference: Inactive vs. Submicromolar activity |
| Conditions | In vitro enzyme assay |
Why This Matters
This establishes isoxazolidin-3-one as a neutral scaffold for medicinal chemistry, requiring deliberate functionalization for activity, which is valuable for SAR studies.
- [1] Alexiou, P., Demopoulos, V. J., et al. (2010). A Diverse Series of Substituted Benzenesulfonamides as Aldose Reductase Inhibitors with Antioxidant Activity: Design, Synthesis, and in Vitro Activity. Journal of Medicinal Chemistry, 53(21), 7756–7766. View Source
